Methanone, bis(benzo[b]thien-2-yl)-
Methanone, bis(benzo[b]thien-2-yl)-
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Brand Name:
Vulcanchem
CAS No.:
97978-07-9
VCID:
VC21134883
InChI:
InChI=1S/C17H10OS2/c18-17(15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H
SMILES:
C1=CC=C2C(=C1)C=C(S2)C(=O)C3=CC4=CC=CC=C4S3
Molecular Formula:
C17H10OS2
Molecular Weight:
294.4 g/mol
Methanone, bis(benzo[b]thien-2-yl)-
CAS No.: 97978-07-9
Cat. No.: VC21134883
Molecular Formula: C17H10OS2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards |
|---|---|
| CAS No. | 97978-07-9 |
| Molecular Formula | C17H10OS2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | bis(1-benzothiophen-2-yl)methanone |
| Standard InChI | InChI=1S/C17H10OS2/c18-17(15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H |
| Standard InChI Key | XGEOFOPAAWHTSM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(S2)C(=O)C3=CC4=CC=CC=C4S3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)C(=O)C3=CC4=CC=CC=C4S3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator